2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c20-19(21,22)13-6-8-14(9-7-13)23-16(28)12-29-18-25-24-17-26(10-11-27(17)18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKJBAYNWIAMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative featuring a complex heterocyclic structure known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5OS |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-(4-(trifluoromethyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide |
The presence of the trifluoromethyl group and the imidazo[2,1-c][1,2,4]triazole core enhances its potential pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that certain derivatives showed promising activity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.87 to 3.06 µM. These values indicate a competitive potency compared to the reference drug cisplatin (IC50: 0.24–1.22 µM) .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl groups significantly influence anticancer activity. Electron-withdrawing groups at specific positions enhance the compound's efficacy against tumor cells .
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole scaffold is also recognized for its antimicrobial properties. Various derivatives have been tested against a range of pathogens:
- Compounds with similar triazole structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazo[2,1-c][1,2,4]triazole moiety can act as an enzyme inhibitor affecting pathways crucial for cancer cell survival.
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, thereby disrupting DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells leading to apoptosis in various cancer types .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- A study focusing on a series of triazole derivatives emphasized their anticancer effects through enhanced ROS generation leading to apoptosis in human cancer cell lines .
- Another research effort demonstrated that modifications at the N-position of the triazole ring significantly impacted antibacterial activity against resistant strains of bacteria.
Scientific Research Applications
The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with a unique combination of heterocyclic structures. It incorporates an imidazo[2,1-c][1,2,4]triazole core, known for diverse biological activities, especially in medicinal chemistry. The presence of a trifluoromethyl group and a phenyl substituent enhances its potential as a pharmacological agent.
Related Compounds
Other related compounds include:
- 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines
- 2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)
- Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate
Potential Applications
Imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Imidazole derivatives interact with various biological targets, leading to a wide range of effects. Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected and that the compound has multiple effects at the molecular and cellular level.
One potential application is as an enzyme inhibitor. The compound may inhibit specific enzymes involved in metabolic pathways, modulating enzyme activity by binding to active or allosteric sites. It could also interact with various receptors in the body, leading to downstream signaling effects that alter physiological responses, and it may have potential antimicrobial properties against various pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from and
The closest structural analogs are from the same chemical family, differing in substituent positions and functional groups:
Implications of Structural Differences
Core Modifications :
- The 7-phenyl group in the target compound lacks the 4-methoxy substitution present in Analogs 1 and 2. Methoxy groups typically enhance solubility and hydrogen-bonding capacity, suggesting Analogs 1 and 2 may exhibit improved bioavailability compared to the target compound .
Trifluoromethyl Position :
- The para-CF₃ (target and Analog 1) vs. meta-CF₃ (Analog 2) substitution alters steric and electronic profiles. Para-substituted CF₃ groups often improve target binding due to optimal spatial arrangement, whereas meta-substituted analogs may reduce steric hindrance in certain receptors .
Molecular Weight and Polarity :
- The target compound’s lower molecular weight (419 vs. 449 g/mol) and absence of methoxy groups may favor blood-brain barrier penetration, a critical factor in CNS-targeted drug design .
Hypothetical Bioactivity Comparison
- Analog 1 : The 4-methoxy group could enhance insecticidal or antifungal activity by interacting with chitin-binding proteins, as seen in plant-derived bioactive compounds .
- Analog 2 : The meta-CF₃ substitution might reduce potency against cytochrome P450 enzymes compared to the target compound’s para-CF₃ group, based on analogous studies in kinase inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, and what analytical methods validate its purity?
The compound’s synthesis typically involves multi-step reactions, including cyclization of imidazo-triazole precursors and thioether formation. A common approach for analogous structures (e.g., imidazo-triazol-thioacetamides) employs coupling reactions between thiol-containing intermediates and activated acetamide derivatives under basic conditions (e.g., Et₃N in DMF/H₂O) . Post-synthesis, purity is validated via:
- HPLC : To confirm >95% purity (standard for research-grade compounds).
- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity, focusing on signals for the trifluoromethyl group (~δ 125 ppm in ¹³C) and imidazo-triazole protons (δ 7.0–8.5 ppm in ¹H) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (theoretical: 289.35 g/mol) .
Q. How is the compound’s stability assessed under varying storage conditions, and what precautions are recommended?
Stability studies involve:
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Common assays include:
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Assays : MTT or resazurin-based tests on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or phosphodiesterases, given the triazole moiety’s affinity for enzyme active sites .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding modes with biological targets, and what experimental validation is required?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinases). Focus on hydrogen bonding with the acetamide group and π-π stacking with the phenyl rings .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
- Experimental Validation : Co-crystallization (X-ray) or SPR (surface plasmon resonance) to measure binding affinity (KD) .
Q. How do tautomeric forms (e.g., thione-thiol) influence its reactivity and bioactivity?
- Spectroscopic Analysis : IR and Raman spectroscopy detect thione (C=S stretch ~1200 cm⁻¹) vs. thiol (S-H stretch ~2550 cm⁻¹) tautomers .
- pH-Dependent Studies : Adjust buffer conditions (pH 2–10) to monitor tautomer prevalence via UV-Vis spectroscopy .
- Bioactivity Correlation : Compare IC₅₀ values across tautomer-dominant conditions to identify active forms .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Impurity Profiling : Use LC-MS to detect degradation products or isomers (e.g., regioisomeric triazoles) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, accounting for inter-lab variability .
Q. How is the compound’s environmental fate evaluated, and what methodologies assess ecotoxicological risks?
- Degradation Studies : Hydrolysis/photolysis experiments (OECD 111/316 guidelines) to quantify half-lives in water/soil .
- QSAR Modeling : Predict bioaccumulation (log P ~2.5) and toxicity (e.g., EC₅₀ for Daphnia magna) .
- Trophic Transfer Analysis : LC-MS/MS to measure biomagnification in aquatic food chains .
Q. What synthetic modifications enhance selectivity for specific targets (e.g., kinase vs. protease inhibition)?
- SAR Studies : Modify substituents on the phenyl (electron-withdrawing vs. donating groups) and triazole (alkyl vs. aryl) moieties .
- Fragment-Based Design : Introduce halogen atoms (e.g., Cl, F) to improve hydrophobic interactions with kinase pockets .
- Click Chemistry : Attach fluorophores (e.g., BODIPY) via azide-alkyne cycloaddition for target engagement studies .
Methodological Considerations
Q. What techniques characterize solid-state properties (e.g., polymorphism) critical for formulation?
Q. How are metabolic pathways and metabolite toxicity profiled preclinically?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
- Reactive Metabolite Screening : Trapping studies with glutathione or KCN to detect electrophilic intermediates .
- In Silico Toxicity Prediction : Tools like Derek Nexus assess mutagenicity (Ames test alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
